Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 321680-21-1
Cat. No.: VC6544889
Molecular Formula: C20H20N2O3
Molecular Weight: 336.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321680-21-1 |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.391 |
| IUPAC Name | methyl 3-benzyl-4-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C20H20N2O3/c1-14-17(19(23)25-2)18(16-11-7-4-8-12-16)21-20(24)22(14)13-15-9-5-3-6-10-15/h3-12,18H,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | TYKAAFSIYGTIHI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure features a tetrahydropyrimidine core substituted with benzyl, methyl, phenyl, and ester functional groups. This arrangement creates a rigid, polycyclic framework that influences its physical and chemical behavior.
Crystallographic and Conformational Analysis
X-ray diffraction studies of related tetrahydropyrimidines, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveal a screw-boat conformation in the six-membered ring. This conformation stabilizes the molecule through intramolecular hydrogen bonds between the carbonyl oxygen and NH groups. Similar structural features are expected for the methyl ester analog, with the benzyl group introducing additional steric effects that may alter packing efficiency in crystalline forms .
Spectral Data and Characterization
Nuclear magnetic resonance (NMR) spectroscopy of structurally similar compounds provides critical insights. For example, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits distinct 1H-NMR signals at δ 1.12 (t, 3H, CH2CH3), δ 2.28 (s, 3H, CH3), and δ 5.18 (d, 1H, CH) . These patterns suggest that the methyl and benzyl substituents in the target compound would produce analogous splitting patterns, with aromatic protons appearing as multiplet signals between δ 7.2–7.5 .
Table 1: Key Physical Properties of Methyl 1-Benzyl-6-Methyl-2-Oxo-4-Phenyl-Tetrahydropyrimidine-5-Carboxylate
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C20H20N2O3 | |
| Molecular Weight | 336.391 g/mol | |
| Melting Point | Not reported (analogs: 180–220°C) | |
| Solubility | Low in water; soluble in DMSO, ethanol |
Synthesis and Reaction Pathways
The synthesis of tetrahydropyrimidine derivatives typically employs the Biginelli reaction, a one-pot multicomponent condensation involving aldehydes, β-keto esters, and urea/thiourea derivatives .
Optimization of the Biginelli Reaction
In a representative procedure, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 188780-24-7) was synthesized using L-proline methyl ester monohydrochloride as a catalyst in ethanol under reflux for 18 hours, achieving a 99% yield . This method highlights the role of organocatalysts in enhancing reaction efficiency and selectivity. For the target compound, substituting ethyl acetoacetate with methyl acetoacetate and introducing benzylamine as a nucleophile would follow a similar pathway:
Alternative Synthetic Routes
Recent advances utilize immobilized catalysts, such as phosphomolybdic acid nanoparticles on Fe3O4@SiO2, to facilitate solvent-free syntheses . These methods reduce environmental impact and improve recyclability, though yields for benzyl-substituted derivatives remain untested.
Industrial and Research Applications
Catalysis and Material Science
Tetrahydropyrimidine derivatives serve as ligands in asymmetric catalysis. For instance, Cu(II) complexes of analogous compounds catalyze enantioselective Henry reactions with up to 92% ee . The target compound’s ester group could be hydrolyzed to a carboxylic acid, enabling coordination to metal centers.
Analytical and Spectroscopic Tools
The compound’s UV-Vis spectrum (λmax ≈ 270 nm) and distinctive IR stretches (C=O at 1680–1720 cm⁻¹, NH at 3200–3350 cm⁻¹) make it a candidate for developing chemosensors .
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